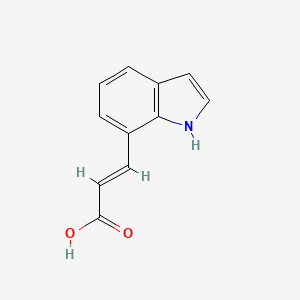

(E)-3-(1H-Indol-7-YL)acrylic acid

描述

(E)-3-(1H-Indol-7-YL)acrylic acid: is a chemical compound that belongs to the class of indole derivatives Indoles are a significant structural motif in many natural products and pharmaceuticals due to their diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid typically involves the following steps:

Indole Derivative Formation: The starting material is often an indole derivative, which undergoes various chemical reactions to introduce the acrylic acid moiety.

Acrylic Acid Introduction: The acrylic acid group is introduced through a reaction involving acryloyl chloride or acrylic acid itself under specific conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Condensation Reactions

(E)-3-(1H-Indol-7-YL)acrylic acid serves as a precursor in condensation reactions to form acrylamide derivatives. These reactions typically involve nucleophilic amines under acid or base catalysis:

Example Reaction:

this compound reacts with substituted anilines or heterocyclic amines (e.g., 2-aminopyridine) in the presence of coupling agents like sulfur oxychloride or pyridine. The product is an (E)-configured acrylamide with retained stereochemistry .

Mechanism:

-

Activation of the carboxylic acid via chlorination (using SOCl₂) forms an acyl chloride intermediate.

-

Nucleophilic attack by the amine generates the acrylamide product .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles such as amines, thiols, or Grignard reagents:

Example Reaction:

The acrylic acid moiety participates in 1,4-addition reactions. For instance, reaction with methylamine yields β-amino acid derivatives, though specific data for the 7-indolyl variant requires extrapolation from analogous compounds .

Key Conditions:

-

Polar aprotic solvents (e.g., DMF, THF).

Oxidation and Reduction

The compound’s double bond and indole ring are susceptible to redox transformations:

Oxidation

-

Double Bond Oxidation: Using KMnO4 or CrO3 oxidizes the acrylic acid to a dicarboxylic acid.

-

Indole Ring Oxidation: H2O2 or peracids oxidize the indole moiety to oxindole derivatives, though regioselectivity depends on substituents.

Reduction

-

Catalytic Hydrogenation: H2/Pd-C reduces the double bond to yield 3-(1H-Indol-7-YL)propanoic acid.

-

Selective Reductions: NaBH4 selectively reduces carbonyl groups in polyfunctional derivatives.

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions, forming six-membered rings:

Example:

Reaction with maleic anhydride under thermal conditions generates bicyclic adducts, though experimental yields for the 7-indolyl variant are unreported.

Mechanism:

-

The α,β-unsaturated carbonyl acts as a dienophile.

-

Electron-rich dienes (e.g., furan) facilitate [4+2] cycloaddition.

Polymerization and Crosslinking

The acrylic acid group enables radical-initiated polymerization, forming indole-containing polymers:

Application:

-

UV-initiated polymerization with acrylamide monomers yields hydrogels for drug delivery.

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis produces methyl esters, enhancing lipophilicity .

Amidation

Coupling with peptide sequences via EDC/HOBt forms bioactive conjugates for targeted therapies .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit bioactivity, prompting structure-activity relationship (SAR) studies:

Key Findings:

-

Anticancer Activity: Acrylamide derivatives inhibit tubulin polymerization (IC50 = 17 μM) and induce apoptosis in HCC cells via ERK pathway modulation .

-

Anti-inflammatory Effects: Structural analogs (e.g., 3-indolylacrylic acid) suppress COX-2 expression .

Comparative Reactivity of Indolylacrylic Acid Isomers

Reactivity varies with indole substitution patterns:

Industrial and Experimental Considerations

科学研究应用

Chemistry

(E)-3-(1H-Indol-7-YL)acrylic acid acts as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical reactions, including:

- Oxidation using potassium permanganate or chromium trioxide.

- Reduction with lithium aluminum hydride or sodium borohydride.

- Substitution reactions with halides or sulfonates.

Biology

In biological research, this compound is significant for studying the role of indole derivatives in cellular processes. Notable interactions include:

- Activation of specific receptors involved in metabolic pathways.

- Modulation of gene expression related to inflammation and cell proliferation.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

- Anti-inflammatory Properties: Similar compounds have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity: Preliminary studies indicate that it may influence cancer cell growth and apoptosis.

Industry

In industrial applications, this compound is utilized in:

- The production of dyes and pigments due to its vibrant color properties.

- Development of specialty chemicals that leverage its unique reactivity.

Research has demonstrated that this compound interacts with various enzymes influencing metabolic pathways. For instance, it has been shown to activate pathways related to inflammation, potentially offering new avenues for therapeutic interventions in chronic inflammatory diseases.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines have indicated that this compound exhibits cytotoxic effects, leading to apoptosis. Further investigations are required to elucidate the molecular mechanisms underlying these effects and assess its viability as a therapeutic agent.

作用机制

The mechanism by which (E)-3-(1H-Indol-7-YL)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

(E)-3-(1H-Indol-7-YL)acrylic acid: is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Indole-3-acetic acid, Indole-3-butyric acid, and Indole-3-carboxaldehyde.

Uniqueness: Unlike these compounds, this compound has a distinct acrylic acid moiety, which imparts unique chemical and biological properties.

生物活性

(E)-3-(1H-Indol-7-YL)acrylic acid, also known as 3-indoleacrylic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉N₁O₂

- Molecular Weight : Approximately 215.21 g/mol

- Structure : The compound features an indole moiety conjugated with an acrylic acid group, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using indole derivatives and acrylic acid.

- Cyclization Techniques : Involving intermediates that facilitate the formation of the indole-acrylic structure.

Anticancer Properties

Research has indicated that derivatives of indoleacrylic acids possess significant anticancer properties. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines such as HeLa and MDA-MB-231. The compound (E)-3-(1H-Indol-3-YL)acrylic acid was shown to have an IC₅₀ value of 5.1 µM against HL-60 cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3e | HL-60 | 5.1 |

| 3e | HeLa | 9.5 |

Anti-inflammatory Effects

Indole derivatives, including this compound, have been linked to anti-inflammatory actions. Specifically, indoleacrylic acid has been shown to enhance intestinal epithelial barrier function and mitigate inflammatory responses in murine models . This suggests a potential therapeutic role in inflammatory diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For example, derivatives have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Gene Regulation : The compound influences gene expression related to inflammation and cell proliferation by activating specific receptors.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, contributing to its anticancer and anti-inflammatory effects.

Case Studies

- Cancer Cell Proliferation : A study on indole derivatives revealed that compound 3e caused G2/M phase arrest in cancer cells, leading to apoptotic cell death through caspase activation .

- Anti-inflammatory Response : Indoleacrylic acid was found to promote intestinal barrier integrity while reducing inflammatory markers in animal models, suggesting its utility in treating gastrointestinal disorders .

属性

IUPAC Name |

(E)-3-(1H-indol-7-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10(14)5-4-8-2-1-3-9-6-7-12-11(8)9/h1-7,12H,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIDDFODQOEXPA-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=CC(=O)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=C/C(=O)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。